2-[(Butan-2-yl)amino]acetic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)amino]acetic acid hydrochloride typically involves the reaction of sec-butylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
2-[(Butan-2-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(Butan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Glycine hydrochloride: Similar in structure but lacks the sec-butyl group.
Alanine hydrochloride: Contains a methyl group instead of the sec-butyl group.
Valine hydrochloride: Has an isopropyl group instead of the sec-butyl group.
Uniqueness
2-[(Butan-2-yl)amino]acetic acid hydrochloride is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-(butan-2-ylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYKQJSHEIETDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637294 | |
Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-21-5 | |
Record name | NSC56790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC56787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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